6-methyl-5-{[(2-methylphenyl)methyl]sulfanyl}-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Description
6-Methyl-5-{[(2-methylphenyl)methyl]sulfanyl}-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a thiazolo[4,5-d]pyrimidin-7-one derivative characterized by a fused heterocyclic core structure. The compound features:
- 3-Phenyl substituent, enhancing steric bulk and lipophilicity.
- 5-[(2-Methylphenyl)methyl]sulfanyl group, introducing a benzylthio moiety with a 2-methyl modification, which modulates electronic and steric properties.
- 6-Methyl group, likely influencing conformational stability and metabolic resistance.
This structural framework is associated with diverse biological activities, including kinase inhibition and antimicrobial effects, depending on substituent patterns .
Properties
IUPAC Name |
6-methyl-5-[(2-methylphenyl)methylsulfanyl]-3-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS3/c1-13-8-6-7-9-14(13)12-26-19-21-17-16(18(24)22(19)2)27-20(25)23(17)15-10-4-3-5-11-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOGRMLOOIGOTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C)SC(=S)N3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-{[(2-methylphenyl)methyl]sulfanyl}-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate thioamides with α-haloketones, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-methyl-5-{[(2-methylphenyl)methyl]sulfanyl}-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolopyrimidines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
6-methyl-5-{[(2-methylphenyl)methyl]sulfanyl}-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-methyl-5-{[(2-methylphenyl)methyl]sulfanyl}-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Solubility
- Chlorinated analogs (e.g., ) exhibit higher logP values (~4.8) compared to the target compound (~4.5), attributed to the electron-withdrawing 4-chloro group enhancing lipophilicity.
- Polar substituents (e.g., ketone in ) reduce logP by ~0.9 units and improve solubility (logSw ~-3.5 vs. ~-4.5 for the target compound).
- The 2-methylbenzylsulfanyl group in the target compound provides intermediate lipophilicity, optimizing membrane permeability while avoiding extreme hydrophobicity .
Biological Activity
The compound 6-methyl-5-{[(2-methylphenyl)methyl]sulfanyl}-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 411.56 g/mol. The structure features both thiazole and pyrimidine rings, which are known for their diverse biological properties. The compound's characteristics can be summarized in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 411.56 g/mol |
| Molecular Formula | |
| LogP | 4.8112 |
| Polar Surface Area | 27.6032 Ų |
| Hydrogen Bond Acceptors Count | 7 |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simpler organic precursors. Common methods include:
- Nucleophilic Substitution : Utilizing thiazole and pyrimidine derivatives.
- Condensation Reactions : Employing various catalysts and solvents to optimize yield.
Specific conditions such as temperature and reaction time are crucial for maximizing the yield and purity of the final product.
Antimicrobial and Anticancer Properties
Preliminary studies have indicated that This compound exhibits promising antimicrobial and anticancer activities.
- Antimicrobial Activity : The compound has shown inhibitory effects against various microbial strains, suggesting its potential as an antimicrobial agent. This activity is likely linked to its ability to interfere with microbial metabolic pathways.
- Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated significant cytotoxicity against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells.
The proposed mechanism of action involves the inhibition of specific enzymes related to cancer proliferation and microbial growth. The compound's unique structure allows it to interact with target sites effectively:
- Enzyme Inhibition : It may inhibit enzymes that are critical for cell division in cancer cells.
- Reactive Oxygen Species (ROS) : The generation of ROS could lead to apoptosis in cancer cells.
Case Studies
Several research studies have evaluated the biological activity of this compound:
- Study on Antitumor Activity : A study demonstrated that this compound exhibits significant antitumor activity against HepG2 cells through apoptosis induction pathways .
- Antimicrobial Evaluation : Another study highlighted its effectiveness against resistant strains of bacteria . The results indicated a strong correlation between structural features and antimicrobial potency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
